molecular formula C17H12Cl2N2 B13878584 2-Benzyl-4,6-dichloro-5-phenylpyrimidine

2-Benzyl-4,6-dichloro-5-phenylpyrimidine

Cat. No.: B13878584
M. Wt: 315.2 g/mol
InChI Key: INQUDMVJJGNDJE-UHFFFAOYSA-N
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Description

2-Benzyl-4,6-dichloro-5-phenylpyrimidine is a heterocyclic aromatic compound belonging to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of benzyl and phenyl groups at positions 2 and 5, respectively, and chlorine atoms at positions 4 and 6. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-4,6-dichloro-5-phenylpyrimidine typically involves the reaction of 2,4,6-trichloropyrimidine with benzylamine and phenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-4,6-dichloro-5-phenylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Benzyl-4,6-dichloro-5-phenylpyrimidine has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-Benzyl-4,6-dichloro-5-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic efficiency. It can also interact with receptors, modulating their signaling pathways and affecting cellular processes .

Comparison with Similar Compounds

    2,4,6-Trichloropyrimidine: A precursor in the synthesis of 2-Benzyl-4,6-dichloro-5-phenylpyrimidine.

    2-Benzyl-4,6-dichloropyrimidine: Lacks the phenyl group at position 5.

    4,6-Dichloro-5-phenylpyrimidine: Lacks the benzyl group at position 2.

Uniqueness: this compound is unique due to the presence of both benzyl and phenyl groups, which contribute to its distinct chemical properties and biological activities. The combination of these substituents enhances its potential as a versatile compound in various applications .

Properties

Molecular Formula

C17H12Cl2N2

Molecular Weight

315.2 g/mol

IUPAC Name

2-benzyl-4,6-dichloro-5-phenylpyrimidine

InChI

InChI=1S/C17H12Cl2N2/c18-16-15(13-9-5-2-6-10-13)17(19)21-14(20-16)11-12-7-3-1-4-8-12/h1-10H,11H2

InChI Key

INQUDMVJJGNDJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=C(C(=N2)Cl)C3=CC=CC=C3)Cl

Origin of Product

United States

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